4-methoxy-N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[4-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-27-17-7-3-14(4-8-17)12-22-19(25)11-16-13-29-21(23-16)24-20(26)15-5-9-18(28-2)10-6-15/h3-10,13H,11-12H2,1-2H3,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZGGMREWMFUOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methoxy-N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic molecule notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, and structure-activity relationships (SAR), supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound features several significant moieties:
- Thiazole Ring : Known for its versatility in medicinal chemistry.
- Methoxy Groups : These enhance lipophilicity and influence biological activity.
- Amide Bond : Contributes to the molecule's stability and interaction with biological targets.
Structural Formula
Antitumor Activity
Research indicates that compounds with similar thiazole structures exhibit notable antitumor properties. For instance, thiazole derivatives have been reported to demonstrate significant cytotoxicity against various cancer cell lines. A study showed that certain thiazole compounds had IC50 values less than 10 µM against human melanoma cells, suggesting strong anticancer potential .
Comparative Analysis of Thiazole Derivatives
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Methylbenzo[d]thiazol-2-amine | Contains a methyl group on the thiazole ring | Antifungal activity |
| 5-Amino-thiazole derivatives | Varying substituents on the thiazole ring | Antitumor properties |
| Benzothiazole derivatives | Similar thiazole structure with different substitutions | Anticancer effects |
The mechanism of action for This compound involves interactions with specific biological targets, including enzymes and receptors involved in cancer progression. The presence of methoxy groups is believed to enhance hydrophobic interactions, facilitating binding to target proteins .
Anticonvulsant Activity
In addition to antitumor effects, certain thiazole derivatives have demonstrated anticonvulsant properties. For example, a compound structurally related to the target molecule showed efficacy in reducing seizure activity in animal models, indicating a potential for neurological applications .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of This compound against various cancer cell lines. The results indicated that the compound exhibited a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 5 µM.
Study 2: Structure-Activity Relationship Analysis
A comprehensive SAR analysis revealed that modifications in the methoxy and thiazole functionalities significantly impacted biological activity. For instance, replacing the methoxy group with a hydroxyl group resulted in decreased cytotoxicity, highlighting the importance of specific functional groups in determining activity .
Synthesis Methods
Various synthesis methods have been employed to produce This compound . Common methods include:
Chemical Reactions Analysis
Nucleophilic Substitution at the Amide and Thiazole Moieties
The compound exhibits reactivity at both the benzamide carbonyl and thiazole ring:
-
Amide Hydrolysis : Under acidic or alkaline conditions, the benzamide group undergoes hydrolysis to yield 4-methoxybenzoic acid and the corresponding thiazol-2-amine derivative.
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Thiazole Ring Reactivity : The thiazole’s C-2 and C-5 positions are susceptible to electrophilic substitution. For example, bromination at C-5 occurs in the presence of Br₂/FeBr₃, forming 5-bromo-thiazole derivatives .
Table 1: Key Nucleophilic Reactions
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Amide hydrolysis | 6M HCl, reflux, 6h | 4-Methoxybenzoic acid + thiazol-2-amine | |
| Thiazole bromination | Br₂ (1 eq), FeBr₃, CHCl₃, 25°C | 5-Bromo-thiazole derivative |
Functional Group Transformations
The 2-oxoethyl side chain and methoxybenzyl group participate in diverse reactions:
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Oxoethyl Reduction : The ketone group in the 2-oxoethyl side chain is reduced to a hydroxyl group using NaBH₄/MeOH, forming a secondary alcohol.
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Methoxy Demethylation : Treatment with BBr₃ in DCM removes methoxy groups, yielding phenolic derivatives .
Table 2: Side Chain Modifications
| Reaction | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Ketone reduction | NaBH₄ (2 eq), MeOH, 0°C, 2h | Alcohol derivative | |
| Demethylation | BBr₃ (3 eq), DCM, -78°C, 4h | Phenolic compound |
Cyclization and Cross-Coupling Reactions
The thiazole ring facilitates cycloaddition and metal-catalyzed coupling:
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Suzuki–Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at C-4/C-5 of the thiazole .
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Intramolecular Cyclization : Heating with POCl₃ induces cyclization between the amide and thiazole, generating tricyclic structures.
Table 3: Cyclization and Coupling Outcomes
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 4-Aryl-thiazole derivative | |
| Intramolecular cyclization | POCl₃, reflux, 8h | Tricyclic benzothiazolo[3,2-a]pyridinone |
Biological Activity Modulation via Structural Modifications
Reactivity trends correlate with pharmacological outcomes:
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Anticancer Activity : Analogues with electron-withdrawing groups (e.g., nitro, chloro) at C-5 of the thiazole show enhanced cytotoxicity (IC₅₀ = 10–30 µM) .
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Anticonvulsant Effects : Methoxy-substituted derivatives exhibit 100% protection in seizure models due to improved blood-brain barrier permeability .
Stability and Degradation Pathways
The compound degrades under specific conditions:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole-Benzamide Backbones
a. 4-Methyl-N-[4-(2-Oxo-2H-Chromen-3-Yl)-1,3-Thiazol-2-Yl]Benzamide ()
- Key Differences : Replaces the 4-methoxybenzyl acetamide group with a coumarin (2-oxo-2H-chromen-3-yl) substituent.
- However, the absence of the 4-methoxybenzyl group may reduce selectivity for targets sensitive to methoxy positioning.
b. 4-Methoxy-N-[4-(4-Methylphenyl)-5-Phenyl-1,3-Thiazol-2-Yl]Benzamide ()
- Key Differences : Features a 4-methylphenyl and phenyl substitution on the thiazole ring instead of the acetamide-linked 4-methoxybenzyl group.
- Impact : Increased steric bulk from phenyl groups may hinder membrane permeability compared to the target compound’s acetamide linker, which offers conformational flexibility.
Functional Analogues with Bioactive Moieties
a. N-(Benzo[d]Thiazol-2-Yl)-4-((5-Chlorobenzoxazol-2-Yl)Amino)Butanamide ()
- Key Differences : Incorporates a benzoxazole-triazole-benzothiazole scaffold instead of a thiazole-acetamide backbone.
- Impact : The triazole linker may improve metabolic stability but requires multistep synthesis (e.g., click chemistry), whereas the target compound’s simpler structure could enable higher synthetic yields (e.g., 94% in analogous coumarin-thiazole syntheses ).
b. Ethyl 2-(2-((4-(5-Methoxy-1H-Indol-3-Yl)Thiazol-2-Yl)Amino)-2-Oxoethyl)Benzoic Acid ()
- Key Differences : Substitutes the 4-methoxybenzyl group with a 5-methoxyindole and adds a carboxylic acid terminus.
- Impact : The indole moiety may enhance antimicrobial activity (as seen in ), but the carboxylic acid could limit blood-brain barrier penetration compared to the target compound’s neutral acetamide group.
Key Observations :
- The target compound’s molecular weight (~439.5) is intermediate, suggesting balanced bioavailability compared to bulkier triazole derivatives (e.g., 600 Da in ).
- Methoxy groups in the target compound likely increase lipophilicity (clogP ~3.5 estimated) compared to carboxylic acid-containing analogues (clogP ~2.0), favoring membrane permeability .
- Synthetic yields for simpler thiazole-amide derivatives (e.g., 94% in ) surpass those of triazole-linked compounds (34–72% in ), highlighting efficiency advantages.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for constructing the thiazole-benzamide scaffold in this compound?
- Answer : The compound's core structure can be synthesized via cyclocondensation of substituted thioamides with α-halo carbonyl intermediates. For example, a thiazole ring is formed by reacting 2-aminothiazole derivatives with benzoyl isothiocyanate under reflux in acetone, followed by crystallization . Modifications to the methoxybenzyl side chain require selective protection/deprotection strategies (e.g., using 4-methoxybenzylamine in amidation reactions) .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- Answer :
- IR Spectroscopy : Validates carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3200 cm⁻¹) groups .
- NMR : ¹H/¹³C NMR identifies methoxy protons (~3.8 ppm), aromatic protons (6.8–8.0 ppm), and thiazole carbons (~150–160 ppm) .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight and fragmentation patterns .
Q. How can researchers assess the compound’s purity and stability under experimental conditions?
- Answer : Use orthogonal methods:
- HPLC/GC : Quantify purity (>95% recommended for biological assays).
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition >200°C suggests suitability for high-temperature reactions) .
- Accelerated Stability Studies : Expose to varying pH, humidity, and light to identify degradation products .
Advanced Research Questions
Q. What strategies optimize the compound’s bioactivity while minimizing off-target effects?
- Answer :
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methoxy groups, thiazole linkers) and evaluate antimicrobial/anticancer activity .
- Molecular Docking : Simulate interactions with target enzymes (e.g., bacterial dihydrofolate reductase) to prioritize derivatives with high binding affinity .
- Metabolic Profiling : Use liver microsomes to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
Q. How can computational methods resolve contradictions in experimental data (e.g., conflicting IC₅₀ values)?
- Answer :
- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric (logP, polar surface area) descriptors with bioactivity data .
- Density Functional Theory (DFT) : Predict reactive sites (e.g., electrophilic thiazole carbons) to explain variability in assay results .
- Statistical Validation : Apply ANOVA or machine learning to identify outliers in dose-response datasets .
Q. What experimental designs are recommended for elucidating the compound’s mechanism of action?
- Answer :
- Kinetic Studies : Measure time-dependent inhibition of target enzymes (e.g., proteases) using fluorogenic substrates .
- Gene Expression Profiling : RNA-seq or CRISPR screens to identify pathways modulated by the compound .
- Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes at atomic resolution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
